molecular formula C9H11NO2S B025304 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide CAS No. 102362-98-1

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

Cat. No. B025304
M. Wt: 197.26 g/mol
InChI Key: XHTPPQBDONGRAF-UHFFFAOYSA-N
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Description

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, also known as Dimethyldibenzothiazole disulfide (MBI), is a chemical compound commonly used as a rubber antioxidant and accelerator . It is a white crystalline powder that is insoluble in water but soluble in organic solvents .


Molecular Structure Analysis

The molecular formula of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide is C9H11NO2S . The molecular weight is 197.25 . The InChI key is XHTPPQBDONGRAF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound appears as a colorless to light yellow liquid . It has a melting point below -80°C and a boiling point of approximately 135°C . The density is approximately 1.17 g/mL . It has a SMILES string of CC1©NS(=O)(=O)c2ccccc12 .

Scientific Research Applications

  • Molecular Association : 2,3-dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides form hydrogen-bonded dimers with 12/14-membered bicyclic bridges, confirming their existence in the solid state (Rajeev et al., 1998).

  • Antimicrobial Properties : 3-substituted 1,2-benzisothiazole 1,1-dioxides show promising antimicrobial properties against Staphylococcus aureus, Salmonella typhosa, and Aspergillus niger, which could have pharmaceutical applications (Bachman et al., 1978).

  • Organic Synthesis and Catalysis : A facile synthesis method for 3-substituted 1,2-benzisothiazole 1,1-dioxides from saccharin and organolithium compounds has potential applications in organic synthesis and catalysis (Abramovitch et al., 1974).

  • Preparation of Sulfides and Thiocarboxylic S-Esters : An odorless method using 3-(alkylthio)-1,2-benzisothiazole 1,1-dioxide can produce various sulfides and thiocarboxylic S-esters (Yamada et al., 1983).

  • Diuretic Activity : The diuretic activity of indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues has been explored (Shutske et al., 1983).

  • Oxygen-Transfer Reactions : 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides have reduced reactivity but greater selectivity in oxygen-transfer reactions compared to oxaziridines (Davis et al., 1990).

  • Chiral Auxiliaries in Stereoselective Synthesis : Isothiazole 1,1-dioxides have evolved from sweeter compounds to useful chiral auxiliaries in stereoselective synthesis, with applications in pharmacology and asymmetric reactions (Schulze & Illgen, 1997).

  • Crystal Structure and Reactivity : The crystal structure of 4,5-dimethylisothiazol-3(2H)-one 1,1-dioxide and other derivatives have been analyzed for their potential impact on reactivity (Ng, 1993; Fonseca, 2009).

  • Synthesis and Phytotoxic Activities : N-substituted phenyl isothiazolone derivatives have been synthesized and shown to possess strong phytotoxic activities (Miyamoto et al., 2003).

  • New Ring Systems and Organic Species : Studies have focused on generating novel heterocyclic systems and organic species through ring-expansions and ring-annulations based on 1,2-benzisothiazole-1,1-dioxides and related compounds (Abramovitch et al., 1996; Carvalho et al., 2013).

Safety And Hazards

This compound is an organic compound that needs to be handled with caution. It is irritating to the eyes and skin and should be avoided. During operation, take adequate ventilation measures and wear appropriate protective equipment, such as gloves, safety glasses, and laboratory coats .

properties

IUPAC Name

3,3-dimethyl-2H-1,2-benzothiazole 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-9(2)7-5-3-4-6-8(7)13(11,12)10-9/h3-6,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTPPQBDONGRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2S(=O)(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403400
Record name 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

CAS RN

102362-98-1
Record name 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 2
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 3
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 4
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 5
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Reactant of Route 6
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide

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